molecular formula C13H14N2O2 B13875822 4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one

4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one

Cat. No.: B13875822
M. Wt: 230.26 g/mol
InChI Key: GLAJJBUCFYWXKK-UHFFFAOYSA-N
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Description

4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a hydroxy group at the 4th position, a propan-2-ylphenyl group at the 5th position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propan-2-ylphenylamine and suitable pyrimidine derivatives.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidinone core.

    Hydroxylation: The hydroxylation of the pyrimidinone core is achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), dihydropyrimidinone derivatives (reduction), and various substituted pyrimidinone derivatives (substitution).

Scientific Research Applications

4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrimidinone core play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-(4-methylphenyl)-1H-pyrimidin-6-one
  • 4-hydroxy-5-(4-ethylphenyl)-1H-pyrimidin-6-one
  • 4-hydroxy-5-(4-isopropylphenyl)-1H-pyrimidin-6-one

Uniqueness

4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one is unique due to the presence of the propan-2-ylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-hydroxy-5-(4-propan-2-ylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)11-12(16)14-7-15-13(11)17/h3-8H,1-2H3,(H2,14,15,16,17)

InChI Key

GLAJJBUCFYWXKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N=CNC2=O)O

Origin of Product

United States

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